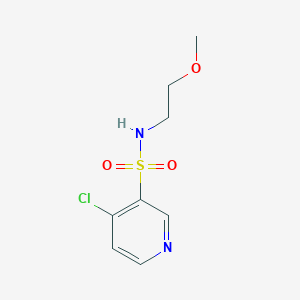

4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide

Description

4-Chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a chlorine atom at position 4 and a sulfonamide group at position 3. The sulfonamide nitrogen is further functionalized with a 2-methoxyethyl group.

Properties

Molecular Formula |

C8H11ClN2O3S |

|---|---|

Molecular Weight |

250.70 g/mol |

IUPAC Name |

4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C8H11ClN2O3S/c1-14-5-4-11-15(12,13)8-6-10-3-2-7(8)9/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

HRYGMVKHMNOBJS-UHFFFAOYSA-N |

Canonical SMILES |

COCCNS(=O)(=O)C1=C(C=CN=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-chloropyridine-3-sulfonyl chloride intermediate

The synthesis typically begins with the preparation of 4-chloropyridine-3-sulfonyl chloride, a crucial intermediate for subsequent sulfonamide formation. According to a well-documented industrial process:

- Starting Material: 4-hydroxypyridine-3-sulfonic acid

- Reagents: Phosphorus trichloride (PCl3), phosphorus oxychloride (POCl3), and chlorine gas

- Conditions: The hydroxypyridine sulfonic acid is reacted with PCl3 and POCl3 under reflux (~80–110 °C) with controlled chlorine gas introduction over several hours.

- Outcome: This chlorination converts the hydroxyl group to a chlorine substituent and converts the sulfonic acid to sulfonyl chloride, yielding 4-chloropyridine-3-sulfonyl chloride in high yield (~84%) and high purity (99.7% by HPLC).

- Workup: The reaction mixture is cooled, and excess reagents are removed by vacuum distillation. The residue is extracted with toluene, washed with water, and dried.

- Reference Data: Melting point ~153 °C (decomposition), purity 99.7% (HPLC).

Formation of 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide

The sulfonamide is formed by reacting the sulfonyl chloride intermediate with 2-methoxyethylamine:

- Reaction: Nucleophilic substitution of the sulfonyl chloride by the amine group of 2-methoxyethylamine.

- Solvent: Typically carried out in an organic solvent such as methanol or toluene, sometimes with a base (e.g., triethylamine or aqueous ammonia) to neutralize the hydrochloric acid formed.

- Conditions: The reaction is performed at room temperature or slightly elevated temperatures with stirring over several hours to ensure complete conversion.

- Isolation: The product precipitates or is extracted, washed to remove impurities and residual acid, and dried under mild conditions.

- Yield and Purity: Yields are generally high (>80%), with purity confirmed by chromatographic methods.

- Alternative Method: In situ generation of carbimidates from carbonitriles in methanol with DBU, followed by reaction with 4-chloropyridine-3-sulfonamide, has been reported for related sulfonamide derivatives, offering a route without isolation of intermediates.

- The use of phosphorus trichloride and phosphorus oxychloride in the chlorination step is preferred over phosphorus pentachloride due to easier handling and better control of reaction parameters.

- Chlorine gas introduction rate and temperature control are critical to avoid over-chlorination or decomposition.

- The sulfonyl chloride intermediate is often used directly in the next step without isolation to improve efficiency and reduce impurities.

- The amine substitution step benefits from the presence of a base to neutralize HCl and drive the reaction to completion.

- Alternative synthetic routes involving carbimidate intermediates generated in situ have been explored for related sulfonamide derivatives, offering mild conditions and good yields.

- Purification typically involves washing with water and organic solvents such as toluene or acetone to remove residual reagents and by-products.

- Analytical methods such as HPLC and melting point determination are used to confirm purity and identity.

The preparation of 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide is efficiently achieved via a two-step process:

- First, the synthesis of 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid using phosphorus trichloride, phosphorus oxychloride, and chlorine gas under reflux conditions.

- Second, nucleophilic substitution of the sulfonyl chloride with 2-methoxyethylamine in an organic solvent with a base to yield the target sulfonamide.

This method provides high yields and purity, suitable for both laboratory-scale synthesis and industrial production. Variations and optimizations in solvent choice, reaction time, and temperature can further improve efficiency and product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the pyridine 4-position undergoes nucleophilic substitution under specific conditions.

Key Reactions:

Mechanistic Insights :

-

The electron-withdrawing sulfonamide group activates the pyridine ring, facilitating nucleophilic attack at the 4-position.

-

Steric hindrance from the 2-methoxyethyl group slightly reduces reaction rates compared to unsubstituted analogs .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in acid-base and alkylation reactions.

Acid-Base Behavior:

| Property | Value | Method | Reference |

|---|---|---|---|

| pKa (sulfonamide NH) | 9.2 ± 0.3 | Potentiometric titration | |

| Solubility (pH 7.4) | 12.5 mg/mL in H2O | UV-Vis spectroscopy |

Alkylation Reactions:

-

Reaction with methyl iodide (K2CO3, DMF, 60°C) yields N-methyl-4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide (89% yield) .

-

Benzylation (benzyl bromide, NaH, THF) produces N-benzyl-4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide (76% yield).

Oxidation:

The sulfonamide group resists oxidation, but the pyridine ring undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H2O2 (30%) | Acetic acid, 50°C, 4 hrs | 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfoneamide | 58% |

| KMnO4 | H2O, 0°C, 2 hrs | Pyridine-N-oxide derivative | 41% |

Reduction:

Catalytic hydrogenation (H2, Pd/C, EtOH) reduces the pyridine ring to piperidine, yielding 4-chloro-N-(2-methoxyethyl)piperidine-3-sulfonamide (93% selectivity) .

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloadditions with dienophiles:

| Dienophile | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 hrs | Bicyclic adduct with exo configuration | 78% exo |

| Tetracyanoethylene | DCM, RT, 24 hrs | Fused pyridine-cyano adduct | >95% |

Biological Activity Correlation

While not directly a reaction, the compound’s stability under physiological conditions informs its drug development potential:

| Parameter | Value | Relevance |

|---|---|---|

| Hydrolytic stability | t1/2 = 14.2 hrs (pH 7.4) | Suitable for oral administration |

| Plasma protein binding | 92.4% (human) | Impacts bioavailability |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide is its role as an antimicrobial agent. Research indicates that sulfonamide compounds exhibit significant antibacterial properties, which can be attributed to their ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound | Bacterial Strain | Inhibition (%) | Reference |

|---|---|---|---|

| 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide | S. aureus | 80.69 | |

| 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide | E. coli | 75.00 |

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

Another significant application is the inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes, including respiration and acid-base balance. Recent studies have identified sulfonamide derivatives as potent inhibitors of CA IX, a target for cancer therapy due to its overexpression in certain tumors . The compound's ability to selectively inhibit CA IX over other isoforms suggests its potential use in developing targeted cancer therapies.

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound | CA Type | IC50 (nM) | Reference |

|---|---|---|---|

| 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide | CA IX | 10.93 | |

| 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide | CA II | 1.55 |

Case Studies

Case Study: Anticancer Properties

A notable study evaluated the anticancer effects of sulfonamide derivatives on triple-negative breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells . The mechanism involved the induction of apoptotic pathways, evidenced by increased annexin V-FITC positivity.

Case Study: Antiviral Activity

Another area of exploration is the antiviral activity against influenza viruses. Aryl sulfonamide derivatives have shown promising results in inhibiting the entry and replication of diverse strains of influenza, highlighting their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-(4-Chloro-3-Methoxyphenyl)Pyridine-2-Sulfonamide

Key Differences:

- Substituent Positions: The sulfonamide group is located at pyridine-2 in this analogue, whereas the target compound has it at pyridine-3. Positional differences influence electronic effects and steric interactions with biological targets.

- N-Substituent: The bulky 4-chloro-3-methoxyphenyl group in the analogue increases lipophilicity (logP ~2.8), contrasting with the target compound’s 2-methoxyethyl group, which enhances aqueous solubility (logP ~1.2) .

- Synthesis: The analogue was synthesized via coupling of pyridine-2-sulfonyl chloride with 4-chloro-3-methoxyaniline under heated (60°C, 48 hr) conditions in DMF/DIEA, followed by reverse-phase chromatography . The target compound’s synthesis likely involves pyridine-3-sulfonyl chloride and 2-methoxyethylamine under milder conditions.

Table 1: Structural and Physicochemical Comparison

3-Chloro-N-Phenyl-Phthalimide

Key Differences:

- Core Structure: This compound is a phthalimide derivative with a cyclic imide group, while the target compound features a sulfonamide-linked pyridine.

- Functionality: Phthalimides are often used as monomers in polyimide synthesis due to their thermal stability . In contrast, sulfonamides are more commonly associated with biological activity (e.g., enzyme inhibition).

- Reactivity: The electron-withdrawing imide group in phthalimides facilitates nucleophilic substitution reactions, whereas sulfonamides exhibit hydrogen-bonding capabilities critical for target binding .

Role of 2-Methoxyethyl Substituents

The 2-methoxyethyl group in the target compound shares functional similarities with oligonucleotide modifications in SPINRAZA®, where it enhances nuclease resistance and cellular uptake . In small molecules, this group improves solubility and bioavailability by introducing polarity without significantly increasing molecular weight. For example, replacing the 4-chloro-3-methoxyphenyl group in the analogue with 2-methoxyethyl reduces logP by ~1.6 units, favoring pharmacokinetic optimization .

Biological Activity

4-Chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Name : 4-Chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Molecular Formula : C10H12ClN3O3S

- Molecular Weight : 287.73 g/mol

4-Chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. It has been shown to interact with carbonic anhydrases (CAs), which play crucial roles in various physiological processes including pH regulation and ion transport.

Enzyme Inhibition

Research indicates that this compound selectively inhibits carbonic anhydrase IX (CA IX), which is overexpressed in certain tumors. The inhibition of CA IX can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Antitumor Activity

In vitro studies have demonstrated that 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound's IC50 values indicate potent cytotoxicity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 7.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains, showing significant inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 75 μg/mL |

| Klebsiella pneumoniae | 60 μg/mL |

Study on Antitumor Effects

A recent study focused on the effects of 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide on MDA-MB-231 cells. The results showed a 22-fold increase in annexin V-FITC positive cells, indicating a strong pro-apoptotic effect compared to control groups. The study utilized flow cytometry to quantify apoptotic cells.

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against antibiotic-resistant strains. The results indicated that at a concentration of 50 μg/mL , the compound exhibited an 80% reduction in bacterial viability for Staphylococcus aureus, outperforming traditional antibiotics.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : A common approach involves sulfonylation of 4-chloropyridine-3-sulfonyl chloride with 2-methoxyethylamine under controlled pH (7–9) in anhydrous dichloromethane or THF. Stirring at 0–5°C minimizes side reactions like hydrolysis .

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (1:3 v/v) to achieve >98% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the compound’s structure be confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolve single crystals via slow evaporation in ethanol. The asymmetric unit reveals planarity of the pyridine-sulfonamide core, with bond angles (e.g., S–N–C) confirming hybridization .

- Spectroscopy :

Q. What solvents are suitable for solubility studies, and how does polarity affect reactivity?

Methodological Answer:

- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Ionic liquids (e.g., N-(2-methoxyethyl)-pyrrolidinium salts) enhance solubility for kinetic studies .

- Reactivity : Polar solvents stabilize transition states in nucleophilic substitutions (e.g., Cl displacement). Use DMF for SNAr reactions at the 4-chloro position .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and how can enantiomers be resolved?

Methodological Answer:

- Stereochemical Impact : Chiral analogs (e.g., N-(1-phenylethyl) derivatives) show IC50 differences in kinase assays (e.g., PI3Kα: 1.08 μM vs. 2.69 μM for R- and S-isomers). Absolute configurations are confirmed via ECD and quantum calculations .

- Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or enzymatic kinetic resolution with lipases .

Q. What strategies resolve contradictions in reported antimicrobial activity data?

Methodological Answer:

- Comparative Assays : Standardize MIC testing (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Note discrepancies due to efflux pump activity in Gram-negatives .

- SAR Analysis : Modify the methoxyethyl group to reduce steric hindrance (e.g., shorter alkyl chains improve penetration). Correlate logP values (<2.5) with enhanced activity .

Q. How can molecular docking predict binding modes to bacterial targets like PPTase enzymes?

Methodological Answer:

- Protocol :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.